molecular formula C24H19FN2O5S B3537650 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl (4-fluorophenoxy)acetate

3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl (4-fluorophenoxy)acetate

Cat. No. B3537650
M. Wt: 466.5 g/mol
InChI Key: KUCATNUKGQQULU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl (4-fluorophenoxy)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has shown promising results in various studies, making it an interesting topic for further research.

Mechanism of Action

The mechanism of action of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl (4-fluorophenoxy)acetate is not yet fully understood. However, studies have shown that this compound inhibits the production of inflammatory cytokines and prostaglandins, which are responsible for pain and inflammation. This inhibition is achieved through the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of these inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl (4-fluorophenoxy)acetate has potent anti-inflammatory and analgesic properties. This compound has been shown to reduce pain and inflammation in various animal models of inflammatory diseases. Additionally, this compound has been shown to be well-tolerated and safe in animal studies, indicating its potential for use in humans.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl (4-fluorophenoxy)acetate in lab experiments is its potent anti-inflammatory and analgesic properties. This compound can be used to study the mechanisms of pain and inflammation, as well as to develop new drugs for the treatment of these conditions. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can be time-consuming and expensive.

Future Directions

There are several future directions for the research on 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl (4-fluorophenoxy)acetate. One potential direction is the further optimization of the synthesis process to make it more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of pain and inflammation. Finally, studies are needed to determine the safety and efficacy of this compound in humans, which could lead to its development as a new drug for the treatment of inflammatory diseases.

Scientific Research Applications

3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl (4-fluorophenoxy)acetate has been studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound has potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.

properties

IUPAC Name

[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-(4-fluorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O5S/c1-17-23(33(29,30)21-10-6-3-7-11-21)24(27(26-17)19-8-4-2-5-9-19)32-22(28)16-31-20-14-12-18(25)13-15-20/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCATNUKGQQULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)COC3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-(4-fluorophenoxy)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl (4-fluorophenoxy)acetate
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3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl (4-fluorophenoxy)acetate
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3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl (4-fluorophenoxy)acetate
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3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl (4-fluorophenoxy)acetate
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3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl (4-fluorophenoxy)acetate
Reactant of Route 6
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl (4-fluorophenoxy)acetate

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